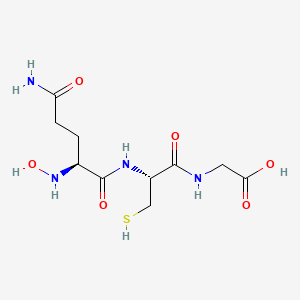

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

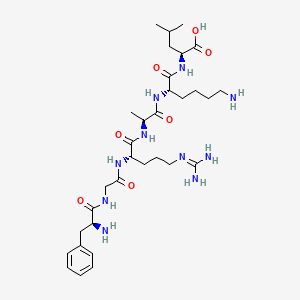

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine est un composé tripeptidique qui joue un rôle significatif dans divers processus biochimiques. Il est composé de trois acides aminés : la L-glutamine, la L-cystéine et la glycine. Ce composé est connu pour son implication dans le métabolisme du glutathion, un antioxydant crucial dans les mécanismes de défense cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

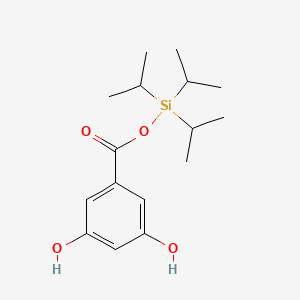

La synthèse de la N2-Hydroxy-L-glutaminyl-L-cysteinylglycine implique généralement le couplage par étapes des acides aminés L-glutamine, L-cystéine et glycine. Le processus commence par la protection des groupes fonctionnels pour éviter les réactions secondaires indésirables. Les acides aminés sont ensuite activés à l’aide de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC) en présence d’un catalyseur comme le 1-hydroxybenzotriazole (HOBt). La réaction est effectuée dans un solvant anhydre tel que le diméthylformamide (DMF) ou le dichlorométhane (DCM) dans des conditions de température contrôlées.

Méthodes de production industrielle

La production industrielle de la N2-Hydroxy-L-glutaminyl-L-cysteinylglycine implique des techniques de synthèse peptidique à grande échelle. La synthèse peptidique en phase solide (SPPS) est généralement employée, où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique liée à une résine. Cette méthode permet une purification efficace et un rendement élevé du produit souhaité. Le composé final est clivé de la résine et purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol du résidu cystéine peut être oxydé pour former des liaisons disulfures.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiol à l’aide d’agents réducteurs tels que le dithiothréitol (DTT) ou le β-mercaptoéthanol.

Substitution : Les groupes amino et carboxyle peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂) ou iode (I₂) dans des solvants aqueux ou organiques.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol dans des solutions aqueuses tamponnées.

Substitution : Nucléophiles tels que les amines ou les alcools en présence d’agents d’activation comme les carbodiimides.

Principaux produits formés

Oxydation : Formation de peptides liés par disulfure.

Réduction : Régénération de groupes thiol libres.

Substitution : Formation de liaisons amides ou esters.

Applications de la recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la formation et la rupture des liaisons peptidiques.

Biologie : Étudié pour son rôle dans la régulation redox cellulaire et les mécanismes de défense antioxydants.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies liées au stress oxydatif telles que la maladie de Parkinson et le diabète.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme composant dans les formulations cosmétiques pour ses propriétés antioxydantes.

Applications De Recherche Scientifique

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in cellular redox regulation and antioxidant defense mechanisms.

Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases such as Parkinson’s disease and diabetes.

Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations for its antioxidant properties.

Mécanisme D'action

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine exerce ses effets principalement par son implication dans la voie du métabolisme du glutathion. Il agit comme un substrat pour la gamma-glutamyltranspeptidase (γ-GT), une enzyme qui clive la liaison γ-glutamyl pour libérer la cystéinylglycine. Ce processus est crucial pour maintenir l’homéostasie redox cellulaire et protéger les cellules des dommages oxydatifs. Le composé module également l’oxyde nitrique (NO) et le stockage et le transport de la cystéine, contribuant à diverses fonctions physiologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

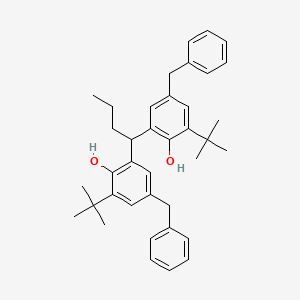

Glutathion (γ-L-glutamyl-L-cysteinylglycine) : La molécule antioxydante la plus abondante dans les cellules, impliquée dans la détoxification et la signalisation redox.

L-cystéinylglycine : Un métabolite intermédiaire dans le métabolisme du glutathion, composé de glycine et de L-cystéine.

Unicité

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine est unique en raison de la présence du groupe N2-hydroxy, qui confère une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés similaires. Cette modification améliore ses propriétés antioxydantes et ses applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

656831-36-6 |

|---|---|

Formule moléculaire |

C10H18N4O6S |

Poids moléculaire |

322.34 g/mol |

Nom IUPAC |

2-[[(2R)-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H18N4O6S/c11-7(15)2-1-5(14-20)10(19)13-6(4-21)9(18)12-3-8(16)17/h5-6,14,20-21H,1-4H2,(H2,11,15)(H,12,18)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |

Clé InChI |

WBYUHOYMIYFFRA-WDSKDSINSA-N |

SMILES isomérique |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NO |

SMILES canonique |

C(CC(=O)N)C(C(=O)NC(CS)C(=O)NCC(=O)O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)

![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)

![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)